3-cyclopropyl-1-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione
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Description
3-cyclopropyl-1-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H19N7O2 and its molecular weight is 341.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.16002287 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound “3-cyclopropyl-1-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione” is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division . This is particularly impactful in cancer cells, where uncontrolled cell division is a key characteristic. By inhibiting CDK2, the compound can effectively halt the proliferation of cancer cells .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties . These studies help in structure requirement prediction for the observed antitumor activity . .
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Biochemical Analysis
Biochemical Properties
The compound 3-cyclopropyl-1-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione has shown significant inhibitory activity against CDK2/cyclin A2 . The inhibitory effect of this compound was observed with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM .
Cellular Effects
The compound has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines with IC50 range (45–97 nM) and (6–99 nM), respectively . It also showed moderate activity against HepG-2 with an IC50 range of (48–90 nM) .
Molecular Mechanism
The molecular mechanism of action of this compound involves significant inhibitory activity against CDK2/cyclin A2 . This suggests that the compound may exert its effects at the molecular level through enzyme inhibition.
Properties
IUPAC Name |
3-cyclopropyl-1-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2/c24-13-8-22(16(25)23(13)11-1-2-11)10-3-5-21(6-4-10)15-12-7-19-20-14(12)17-9-18-15/h7,9-11H,1-6,8H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGBZLAGTJVFJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=NC5=C4C=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.